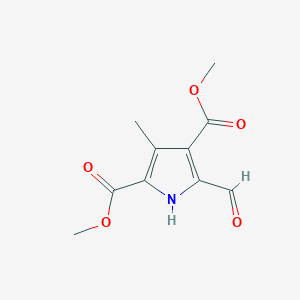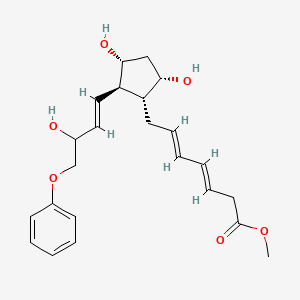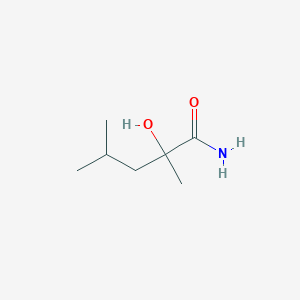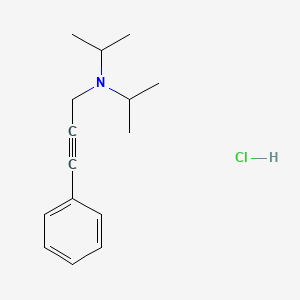![molecular formula C20H13N B14481451 7H-Dibenzo[a,c]carbazole CAS No. 65216-36-6](/img/structure/B14481451.png)
7H-Dibenzo[a,c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Dibenzo[a,c]carbazole is a polycyclic aromatic hydrocarbon with the molecular formula C20H13N. It is a crystalline solid that is highly hydrophobic and is found in tobacco smoke, fossil fuels, and other organic combustion products . This compound is known for its potential carcinogenic properties and is considered a possible human carcinogen by the International Agency for Research on Cancer .
Méthodes De Préparation
7H-Dibenzo[a,c]carbazole can be synthesized through various synthetic routes. One common method involves the cyclization of 1,1’-bi-2-naphthol under specific reaction conditions . The industrial production of this compound typically involves the use of high-temperature pyrolysis of organic materials, which leads to the formation of polycyclic aromatic hydrocarbons, including this compound .
Analyse Des Réactions Chimiques
7H-Dibenzo[a,c]carbazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It neutralizes acids in exothermic reactions to form salts and water . It may also react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . Common reagents used in these reactions include strong oxidizing agents and reducing agents. Major products formed from these reactions include hydroxylated derivatives and other oxidized products .
Applications De Recherche Scientifique
7H-Dibenzo[a,c]carbazole has several scientific research applications. In chemistry, it is used to study the mechanisms of polycyclic aromatic hydrocarbon metabolism and their interactions with enzymes such as cytochrome P450 . In biology and medicine, it is used as a model compound to study the carcinogenic effects of polycyclic aromatic hydrocarbons and their impact on DNA . Additionally, it has applications in the development of high-performance solar cells and organic phosphorescent materials .
Mécanisme D'action
The mechanism of action of 7H-Dibenzo[a,c]carbazole involves its metabolism by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 . These enzymes hydroxylate the compound at specific sites, leading to the formation of reactive metabolites that can form DNA adducts . The formation of these adducts can result in mutations and potentially lead to carcinogenesis . The dominant pathway of metabolism involves electrophilic addition-rearrangement mechanisms .
Comparaison Avec Des Composés Similaires
7H-Dibenzo[a,c]carbazole is similar to other polycyclic aromatic hydrocarbons such as dibenz[a,j]acridine and dibenzo[a,g]carbazole . it is unique in its specific metabolic pathways and the particular enzymes involved in its metabolism . Other similar compounds include 3,4:5,6-dibenzocarbazole and 7-aza-7H-dibenzo[c,g]fluorene . The uniqueness of this compound lies in its specific interactions with cytochrome P450 enzymes and its potent carcinogenic properties .
Propriétés
Numéro CAS |
65216-36-6 |
|---|---|
Formule moléculaire |
C20H13N |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(21),2,5,7,9,11,13,15,17,19-decaene |
InChI |
InChI=1S/C20H13N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-20/h1-3,5-12H,4H2 |
Clé InChI |
DSJHYRQILJITBY-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C3C=CC=CC3=C4C5=CC=CC=C5N=C4C2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)






![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
